molecular formula C10H13BO3 B2959931 2-Cyclopropyl-6-methoxyphenylboronic acid CAS No. 2225169-89-9

2-Cyclopropyl-6-methoxyphenylboronic acid

Cat. No. B2959931
CAS RN: 2225169-89-9
M. Wt: 192.02
InChI Key: PZZIANTUMQMUSR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methoxyphenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .


Synthesis Analysis

The synthesis of boronic acids like 2-Cyclopropyl-6-methoxyphenylboronic acid often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation of alkyl boronic esters, such as pinacol boronic esters, is another method that has been reported .


Molecular Structure Analysis

The molecular structure of boronic acids can be determined by single crystal X-ray diffraction . The structures of ortho-alkoxyphenylboronic acids and diortho-alkoxyphenylboronic acids have been studied, which could provide insights into the structure of 2-Cyclopropyl-6-methoxyphenylboronic acid .


Chemical Reactions Analysis

Boronic acids are used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported, which allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids depend on their specific structures . For example, the properties of boronic acids can be tailored for application under specific SM coupling conditions .

Scientific Research Applications

Cascade Synthesis of Polyoxgenated Compounds

One study demonstrates the use of arylboronic acids in the cascade synthesis of polyoxygenated 6H,11H-[2]benzopyrano-[4,3-c][1]benzopyran-11-ones. These compounds were obtained from reactions involving 2-(methoxymethoxymethyl)aryllead triacetates, derived in situ from arylboronic acids, with 4-hydroxycoumarins. This process led to derivatives that, upon undergoing a cascade sequence of deprotection-halogenation-annulation reactions, produced tetracyclic compounds in good yields. Some of these compounds exhibited moderate cytotoxicity against human epithelial mammary HBL100 cells, suggesting potential biomedical applications (Naumov et al., 2007).

Enantioselective Hydroboration

Another research application involves the rhodium-catalyzed asymmetric hydroboration of cyclopropenes, leading to the synthesis of 2,2-disubstituted cyclopropyl boronates with high degrees of diastereo- and enantioselectivity. This study highlighted the strong directing effect of ester and alkoxymethyl substituents in achieving high enantiomeric induction. Selected cyclopropylboronic derivatives were then used in Suzuki cross-coupling reactions, producing optically active aryl- and vinylcyclopropanes in good yields (Rubina et al., 2003).

Annulation Reactions

Research on annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes has led to the development of a new [3 + 2] annulation reaction. This process affords substituted indenones or indanones, with the use of an alkynoate even producing benzotropone, a formal [3 + 2 + 2] adduct. This methodology allows for the construction of complex cyclic skeletons via intramolecular nucleophilic addition of an intermediate organorhodium(I) species to a cyano group (Miura & Murakami, 2005).

Mechanism of Action

Target of Action

The primary target of 2-Cyclopropyl-6-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition .

Biochemical Pathways

The affected pathway is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the organoboron reagent for the reaction .

Pharmacokinetics

It’s known that boronic acids and their esters, such as this compound, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by its stability in aqueous environments .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This is a crucial step in many synthetic processes, particularly in the synthesis of complex organic molecules .

Action Environment

The action of 2-Cyclopropyl-6-methoxyphenylboronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of chemicals . For example, phenylboronic acid, a related compound, is classified as harmful if swallowed .

Future Directions

Boronic acids and their derivatives continue to be a focus of research due to their wide range of applications . Future directions could include the development of novel boronic acids and further exploration of their uses in organic synthesis .

properties

IUPAC Name

(2-cyclopropyl-6-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-14-9-4-2-3-8(7-5-6-7)10(9)11(12)13/h2-4,7,12-13H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZIANTUMQMUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OC)C2CC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-methoxyphenylboronic acid

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